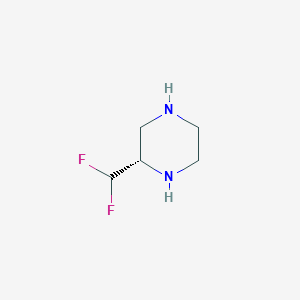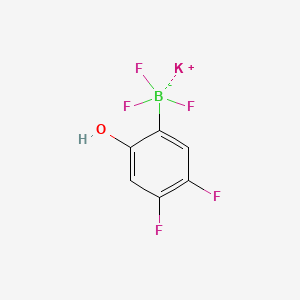
(4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid is an organoboron compound with the molecular formula C9H9BF2O4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid typically involves the reaction of 4-iodo-2,3-difluorobenzoic acid ethyl ester with triisopropyl borate under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically isolated through crystallization and further purified to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidative Hydroxylation: This reaction converts the boronic acid to the corresponding phenol using oxidizing agents.
Homolytic Aromatic Substitution: This reaction involves the substitution of the boronic acid group with other functional groups under radical conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or DMF).
Oxidative Hydroxylation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Homolytic Aromatic Substitution: Radical initiators such as AIBN (azobisisobutyronitrile) and solvents like benzene or toluene.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidative Hydroxylation: Phenols.
Homolytic Aromatic Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
(4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid primarily involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In biological systems, the boronic acid can form reversible covalent bonds with diols, making it useful as a molecular probe .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid is unique due to the presence of both ethoxycarbonyl and difluoro substituents on the phenyl ring. These substituents enhance the compound’s reactivity and stability, making it more versatile in various chemical reactions compared to its analogs .
Propriétés
Formule moléculaire |
C9H9BF2O4 |
|---|---|
Poids moléculaire |
229.98 g/mol |
Nom IUPAC |
(4-ethoxycarbonyl-2,3-difluorophenyl)boronic acid |
InChI |
InChI=1S/C9H9BF2O4/c1-2-16-9(13)5-3-4-6(10(14)15)8(12)7(5)11/h3-4,14-15H,2H2,1H3 |
Clé InChI |
UWDSRMRVCWBPSB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1)C(=O)OCC)F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Benzyl-4-cyano-9,12-dioxa-2-azadispiro[4.2.48.25]tetradecan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B14042126.png)




![(2',3'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14042165.png)


![(Z)-tert-butyl (3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate](/img/structure/B14042205.png)
![2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14042213.png)


![6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14042220.png)
